Fortical is a pharmaceutical compound primarily used as a treatment for osteoporosis, particularly in postmenopausal women. It is a synthetic form of calcitonin, a hormone that helps regulate calcium levels in the body and inhibits bone resorption. Fortical is derived from the salmon species, which produces calcitonin that is structurally similar to human calcitonin but has a higher potency. This compound is classified under the category of calcium-regulating hormones and is utilized in the management of conditions characterized by excessive bone loss.
Fortical is classified as a calcitonin and is sourced from the salmon fish, specifically through extraction from its thyroid glands. The compound is available in various forms, including nasal spray and injection, allowing for flexibility in administration. Fortical's classification as a peptide hormone places it within the broader category of biologically active compounds that influence metabolic processes related to calcium and bone metabolism.
The synthesis of Fortical involves several intricate steps:
The extraction process requires careful handling to maintain the integrity of the peptide structure, as calcitonin can be sensitive to temperature and pH changes. The final product must meet stringent quality control measures to ensure efficacy and safety for therapeutic use.
Fortical's molecular structure consists of 32 amino acids, forming a polypeptide chain that exhibits a specific three-dimensional conformation essential for its biological activity. The primary sequence of salmon calcitonin differs slightly from human calcitonin, contributing to its increased potency.
Fortical primarily acts through binding to specific receptors on osteoclasts (bone-resorbing cells), inhibiting their activity and thereby reducing bone resorption. The key reactions include:
The mechanism involves G-protein coupled receptor signaling, leading to decreased cyclic adenosine monophosphate (cAMP) levels within osteoclasts, further reducing their activity.
Fortical functions primarily by inhibiting osteoclast-mediated bone resorption. When administered:
Studies have shown that patients receiving Fortical exhibit significant increases in bone mineral density compared to those not receiving treatment.
Stability studies indicate that Fortical maintains its potency for up to 24 months when stored properly.
Fortical's primary application lies in the treatment of osteoporosis, particularly in postmenopausal women at risk of fractures due to decreased bone density. Other potential applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3